Aqueous Solubility Enhancement of the 3‑Azabicyclo[3.1.1]heptane Scaffold vs. Pyridine in a Drug‑Like Context
In a direct head‑to‑head comparison within the antihistamine drug Rupatadine, replacement of the pyridine ring with a 3‑azabicyclo[3.1.1]heptane core (compound 52, a close structural analog of the target scaffold) increased aqueous solubility by more than one order of magnitude: 29 μM (Rupatadine, pyridine‑containing) vs. 365 μM (52, 3‑azabicyclo[3.1.1]heptane‑containing) [1]. While this measurement is on the elaborated drug‑like molecule rather than the building block itself, it provides the strongest available class‑level evidence that the 3‑azabicyclo[3.1.1]heptane core—shared by the target compound—confers a ≥12‑fold solubility advantage over a pyridine ring in matched molecular contexts.
| Evidence Dimension | Aqueous solubility (thermodynamic solubility, μM) |
|---|---|
| Target Compound Data | 365 μM (3‑azabicyclo[3.1.1]heptane‑containing analog 52, free base) |
| Comparator Or Baseline | 29 μM (Rupatadine, pyridine‑containing parent, free base) |
| Quantified Difference | 12.6‑fold increase in solubility |
| Conditions | Thermodynamic solubility assay; free base form of both compounds; Angew. Chem. Int. Ed. 2023, Scheme 7 |
Why This Matters
For procurement decisions, this demonstrates that building blocks based on the 3‑azabicyclo[3.1.1]heptane scaffold can impart substantially improved aqueous solubility to final drug candidates compared to traditional pyridine‑based building blocks, reducing formulation burden and potentially improving oral absorption.
- [1] Dibchak D, Snisarenko M, Mishuk A, Shablykin O, Bortnichuk L, Klymenko-Ulianov O, Kheylik Y, Sadkova IV, Rzepa HS, Mykhailiuk PK. General Synthesis of 3‑Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angew. Chem. Int. Ed. 2023, 62, e202304246. Solubility data: Scheme 7. View Source
